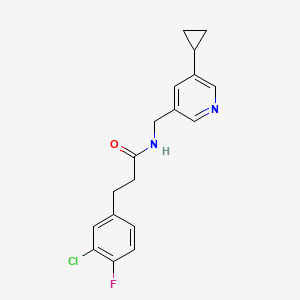

![molecular formula C15H15N7O2S B2920427 4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207012-91-6](/img/structure/B2920427.png)

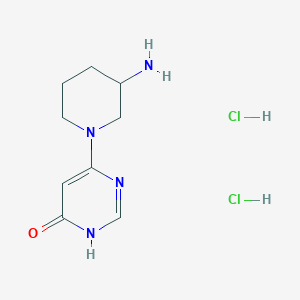

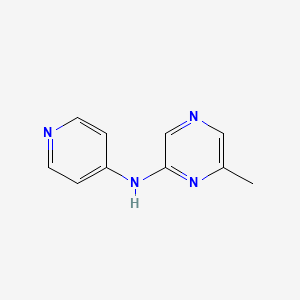

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

- Ring Opening Cyclization : Similar to oxidative cyclization of β-enaminones, involving rearrangement steps after ring formation .

- Cu (II)-Catalyzed Cyclization : α-diazo-β-oxoamides with amines can yield similar pyrrolin-4-ones .

- Iodine-Promoted Cyclization : Enaminone with aryl methyl ketones as a method for pyrrolin-4-one synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-5-lipoxygenase activities. This underscores the compound's utility in developing potential therapeutics targeting cancer and inflammatory diseases. Notably, the structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to these biological activities, emphasizing the compound's role as a valuable scaffold for medicinal chemistry exploration (Rahmouni et al., 2016).

Antimycobacterial Activity

Research into substituted isosteres of pyridine and pyrazinecarboxylic acids, including structures related to the queried compound, has shown promising antimycobacterial activity. These findings are instrumental in the quest for new treatments for tuberculosis, showcasing the compound's potential as a lead for developing more effective antimycobacterial agents (Gezginci et al., 1998).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including the compound , have been identified as potential inhibitors of photosynthetic electron transport. This suggests their applicability in agricultural chemistry, particularly in the design of new herbicides with novel modes of action. The exploration of these compounds contributes to understanding how structural variations impact biological activity, aiding in the optimization of herbicidal properties (Vicentini et al., 2005).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of specific target identification, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Based on its chemical properties, it is predicted to have a density of 143±01 g/cm3 This could potentially influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it is challenging to predict its potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its predicted acidity coefficient is 11.22±0.40 , suggesting that it may be more stable and active in slightly acidic environments.

Propiedades

IUPAC Name |

4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2S/c1-7-6-11(17-14(24)12-8(2)19-21-25-12)22(20-7)15-16-10-5-3-4-9(10)13(23)18-15/h6H,3-5H2,1-2H3,(H,17,24)(H,16,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJFHHOENZXGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(N=NS2)C)C3=NC4=C(CCC4)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

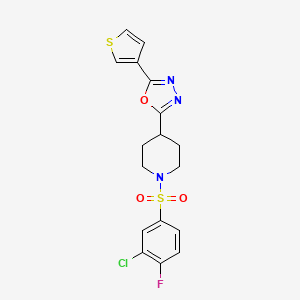

![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)

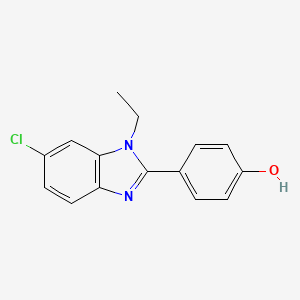

![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)

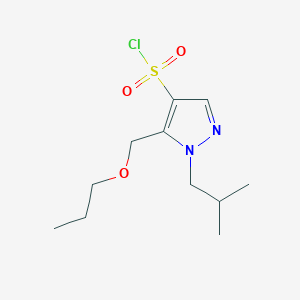

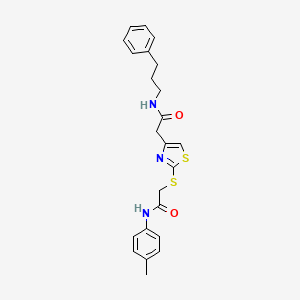

![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate](/img/structure/B2920361.png)